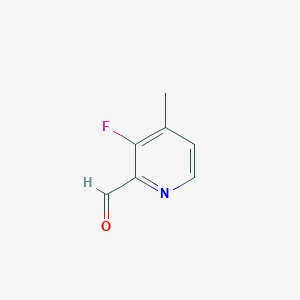

3-Fluoro-4-methylpyridine-2-carbaldehyde

Description

3-Fluoro-4-methylpyridine-2-carbaldehyde is a fluorinated pyridine derivative characterized by a fluorine atom at position 3, a methyl group at position 4, and an aldehyde functional group at position 2. The presence of fluorine, a strong electron-withdrawing substituent, enhances the electrophilicity of the aldehyde group, making it reactive in nucleophilic addition reactions. The methyl group contributes steric bulk and may improve lipophilicity, influencing solubility and interactions in hydrophobic environments. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural features enable versatile reactivity, including participation in cyclization and condensation reactions to form heterocyclic scaffolds .

Properties

IUPAC Name |

3-fluoro-4-methylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c1-5-2-3-9-6(4-10)7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEHKYWBUUEACG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660565 | |

| Record name | 3-Fluoro-4-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884495-44-7 | |

| Record name | 3-Fluoro-4-methyl-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884495-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Fluoro-4-methylpyridine-2-carbaldehyde is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. This compound, characterized by a pyridine ring with a fluorine atom at the 3-position and a methyl group at the 4-position, exhibits diverse interactions within biological systems, influencing various pathways and mechanisms.

The presence of the fluorine atom in this compound significantly enhances its reactivity and lipophilicity, which can improve cellular penetration and bioavailability. The synthesis of this compound typically involves multi-step organic reactions, including methods such as:

- Electrophilic substitution : Utilizing fluorinated reagents to introduce the fluorine atom.

- Aldol condensation : Facilitating the formation of the aldehyde group through controlled reactions with suitable aldehydes and ketones.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in metabolic pathways. The electron-withdrawing nature of the fluorine atom enhances the compound's affinity for these targets, potentially leading to modulation of biological processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Preliminary studies suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Table 1: Antimicrobial Activity

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 8.33 µM |

| Candida albicans | 16.69 µM |

Anticancer Potential

In addition to its antimicrobial properties, this compound has shown promise in cancer research. The compound has been evaluated for its cytotoxic effects on various cancer cell lines, demonstrating significant inhibitory activity.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | <25 |

| HCT116 (colon cancer) | <30 |

| A375 (melanoma) | <20 |

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

A recent study assessed the antibacterial efficacy of several pyridine derivatives, including this compound. Results indicated that this compound effectively inhibited bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent . -

Cytotoxicity Evaluation :

Another investigation focused on the cytotoxic effects of this compound on human tumor cell lines. The findings revealed that it possesses strong antiproliferative properties, suggesting its potential use in cancer therapy .

Scientific Research Applications

Medicinal Chemistry

3-Fluoro-4-methylpyridine-2-carbaldehyde serves as a precursor in the development of pharmaceuticals. Its applications include:

- Drug Development: The compound is investigated for its potential to act as an enzyme inhibitor or receptor modulator, which can lead to the design of new therapeutic agents targeting various diseases, including cancer and metabolic disorders.

- Biological Activity: Preliminary studies indicate that fluorinated pyridines exhibit antimicrobial properties and potential efficacy against certain cancer cell lines due to enhanced lipophilicity and cellular penetration .

Agrochemicals

In agrochemical research, this compound is utilized to create effective pesticides and herbicides. The fluorine atom contributes to the stability and efficacy of these compounds, making them valuable in agricultural applications .

Materials Science

The compound is also explored for its role in materials science, particularly in the development of materials with specific electronic properties. Its unique chemical structure allows it to be used as a building block for synthesizing advanced materials with tailored functionalities.

Data Table: Applications Overview

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Drug development, enzyme inhibitors | Enhanced binding affinity, potency |

| Agrochemicals | Pesticides, herbicides | Improved stability and efficacy |

| Materials Science | Electronic materials | Tailored functionalities |

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various fluorinated pyridines, including this compound. It was found to inhibit the growth of specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. This highlights its potential as a lead compound in cancer therapy.

Case Study 2: Agrochemical Development

Research focused on synthesizing new agrochemical agents using this compound as a core structure. The resulting compounds demonstrated high efficacy against pests while exhibiting low toxicity to non-target organisms, showcasing their potential for sustainable agricultural practices .

Comparison with Similar Compounds

Key Observations:

Aldehyde Position :

- The aldehyde at position 2 in the target compound is less sterically hindered compared to position 3 (e.g., 2-Fluoro-4-iodo-3-pyridinecarboxaldehyde) or position 4 (e.g., 3-Hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde). This positioning enhances its reactivity in nucleophilic additions .

Substituent Effects :

- Fluorine : In the target compound and 2-Fluoro-4-iodo-3-pyridinecarboxaldehyde, fluorine increases electrophilicity and directs regioselectivity in reactions. In contrast, 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine uses fluorine to modulate electronic properties of a phenyl ring .

- Methyl vs. Iodo : The methyl group in the target compound improves lipophilicity, whereas the iodo group in 2-Fluoro-4-iodo-3-pyridinecarboxaldehyde facilitates metal-catalyzed cross-coupling reactions .

- Hydroxy/Hydroxymethyl : The polar hydroxy and hydroxymethyl groups in 3-Hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde enhance water solubility, making it biologically relevant as a vitamin B6 derivative .

Functional Group Diversity :

- The carboxylic acid in 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine enables salt formation and hydrogen bonding, critical for drug-receptor interactions .

Reactivity and Stability

- Electrophilicity : The aldehyde in the target compound is more reactive than in 3-Hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde due to fluorine’s electron-withdrawing effect and absence of electron-donating hydroxy groups .

- Steric Effects : The methyl group at position 4 in the target compound may hinder reactions at adjacent positions, whereas the iodo group in 2-Fluoro-4-iodo-3-pyridinecarboxaldehyde offers steric accessibility for substitution .

Preparation Methods

Bromination and Fluorination of Aminopyridine Precursors

- Starting from 2-hydroxyl-3-nitro-4-methylpyridine, bromination is performed using tribromophosphorus oxide in acetonitrile at 110–130 °C for 3 hours.

- After workup and extraction, 2-bromo-3-nitro-4-methylpyridine is obtained with a high yield (~91.6%).

- Subsequent catalytic hydrogenation with Raney nickel under 40 psi hydrogen pressure in methanol reduces the nitro group to an amino group, yielding 2-hydroxyl-3-amino-4-methylpyridine (~92.1% yield).

This intermediate can be further processed to introduce the fluorine atom selectively at the 3-position via diazotization and Sandmeyer-type fluorination reactions.

Diazotization and Fluorination (Blaz-Schiemann Reaction)

- Aminopyridine derivatives are converted to diazonium salts using sodium nitrite in acidic conditions at low temperatures (-5 to 5 °C).

- The diazonium salt is then thermally decomposed to release nitrogen and introduce fluorine at the 3-position.

- Control of temperature during this step is critical to avoid violent reactions and ensure good yields.

- Subsequent extraction and purification yield 3-fluoro-2-pyridinecarboxylate esters or related intermediates.

Formylation to Introduce the Aldehyde Group at the 2-Position

After fluorination, the 2-position aldehyde can be introduced or revealed via:

- Lithiation of the fluoropyridine ring using n-butyllithium at low temperatures (-70 °C), followed by reaction with electrophilic formylating agents such as N,N-dimethylformamide (DMF).

- This step is sensitive due to the use of pyrophoric n-butyllithium and requires strict temperature control.

- The yield of this formylation step is moderate (~40%) due to harsh conditions and the expensive starting materials.

Preparation of this compound via Ester Intermediates

- 3-Fluoro-2-pyridinecarboxylic acid esters (e.g., isopropyl esters) are synthesized by reacting pyridine derivatives with thionyl chloride and alcohols.

- These esters are converted to aldehydes via reduction with sodium borohydride in the presence of anhydrous calcium chloride under reflux conditions.

- This method provides a milder and higher-yielding alternative to direct lithiation and formylation.

Summary Table of Key Synthetic Steps and Yields

| Step | Starting Material | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | 2-hydroxyl-3-nitro-4-methylpyridine | Tribromophosphorus oxide, acetonitrile, 110–130 °C, 3 h | 2-bromo-3-nitro-4-methylpyridine | 91.6 | High temperature, careful quenching |

| Catalytic Hydrogenation | 2-bromo-3-nitro-4-methylpyridine | Raney nickel, methanol, 40 psi H2, 5 h | 2-hydroxyl-3-amino-4-methylpyridine | 92.1 | Room temperature, mild conditions |

| Diazotization and Fluorination | Aminopyridine derivative | Sodium nitrite, acidic medium, -5 to 30 °C | 3-fluoro-2-pyridinecarboxylate esters | Variable | Temperature control critical |

| Formylation | 3-fluoropyridine derivatives | n-Butyllithium, DMF, -70 °C | This compound | ~40 | Harsh reagents, low yield |

| Esterification and Reduction | Pyridine carboxylic acid derivatives | Thionyl chloride, isopropanol, NaBH4, CaCl2, reflux | This compound | High | Milder, scalable industrial process |

Research Findings and Industrial Considerations

- The improved Blaz-Schiemann fluorination process offers a reliable method for introducing fluorine atoms into pyridine rings with good yields and selectivity.

- The use of catalytic hydrogenation for nitro group reduction is efficient and environmentally friendly compared to chemical reductions.

- Direct lithiation and formylation methods, while effective, suffer from safety concerns and moderate yields, limiting their industrial applicability.

- Ester intermediate routes provide a safer and higher-yielding alternative, suitable for scale-up and industrial production.

- Avoiding hazardous reagents such as n-butyllithium and minimizing low-temperature steps improves process safety and cost-effectiveness.

Q & A

Q. What protocols ensure reproducibility in synthesizing enantiomerically pure derivatives of this compound?

- Methodological Answer : Use chiral auxiliaries or catalysts (e.g., Evans’ oxazolidinones) during key steps. Monitor enantiomeric excess (ee) via chiral HPLC with cellulose-based columns. Patent examples recommend asymmetric hydrogenation for stereocontrol in fluorinated heterocycles .

Application-Oriented Research

Q. How is this compound utilized in designing kinase inhibitors?

- Methodological Answer : The aldehyde group serves as a warhead for covalent binding to cysteine residues in kinases. Structure-activity relationship (SAR) studies involve introducing substituents to balance reactivity and selectivity. Fluorine’s meta-directing properties aid in regioselective functionalization .

Q. What computational models predict the compound’s solubility and bioavailability?

- Methodological Answer : Molecular dynamics (MD) simulations using software like Schrödinger’s Desmond assess logP and aqueous solubility. Quantitative structure-property relationship (QSPR) models correlate fluorine’s electronegativity with membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.